molecular formula C20H26Cl2N2O2 B7685840 N-cycloheptyl-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide

N-cycloheptyl-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide

Cat. No. B7685840
M. Wt: 397.3 g/mol
InChI Key: OZTDRGKWHNNYKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide, also known as JDTic, is a selective antagonist of the kappa-opioid receptor (KOR). KORs are a type of opioid receptor found in the central and peripheral nervous system, and they play a crucial role in pain modulation, stress response, and addiction. JDTic has been extensively studied in the scientific community due to its potential therapeutic applications in the treatment of various disorders, including addiction, depression, and anxiety.

Mechanism of Action

N-cycloheptyl-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide acts as a selective antagonist of KORs, which are known to play a critical role in the modulation of pain, stress response, and addiction. KOR activation has been shown to produce dysphoria and aversion, which can limit the therapeutic potential of KOR agonists. N-cycloheptyl-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide blocks the binding of endogenous opioids to KORs, which prevents the activation of KORs and reduces the negative effects associated with KOR activation.
Biochemical and Physiological Effects
N-cycloheptyl-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide has been shown to have several biochemical and physiological effects. In animal models, N-cycloheptyl-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide has been shown to reduce drug-seeking behavior and the rewarding effects of drugs of abuse. N-cycloheptyl-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide has also been shown to have antidepressant-like effects and reduce anxiety-like behavior in animal models of depression and anxiety disorders. Additionally, N-cycloheptyl-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide has been shown to have analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

N-cycloheptyl-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide has several advantages for lab experiments, including its high selectivity for KORs and its ability to block the negative effects associated with KOR activation. However, N-cycloheptyl-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide also has some limitations, including its complex synthesis method and high cost. Additionally, N-cycloheptyl-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide has poor solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for N-cycloheptyl-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide research. One area of research is the development of novel KOR antagonists with improved pharmacokinetic properties and therapeutic potential. Another area of research is the investigation of the role of KORs in various disorders, including addiction, depression, and anxiety. Additionally, further studies are needed to elucidate the biochemical and physiological effects of N-cycloheptyl-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide and its potential therapeutic applications.

Synthesis Methods

N-cycloheptyl-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide is a complex molecule that requires multiple steps for synthesis. The most commonly used method for N-cycloheptyl-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide synthesis involves the reaction of 1-(2,4-dichlorobenzoyl)piperidine-4-carboxylic acid with cycloheptylamine in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through column chromatography and recrystallization to obtain pure N-cycloheptyl-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide.

Scientific Research Applications

N-cycloheptyl-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of addiction, depression, and anxiety. Several studies have shown that N-cycloheptyl-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide can block the rewarding effects of drugs of abuse, such as cocaine and opioids, and reduce drug-seeking behavior in animal models. N-cycloheptyl-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide has also been shown to have antidepressant-like effects in animal models of depression and reduce anxiety-like behavior in animal models of anxiety disorders.

properties

IUPAC Name

N-cycloheptyl-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26Cl2N2O2/c21-15-7-8-17(18(22)13-15)20(26)24-11-9-14(10-12-24)19(25)23-16-5-3-1-2-4-6-16/h7-8,13-14,16H,1-6,9-12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTDRGKWHNNYKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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